molecular formula C15H13NO2 B10843093 3-Methoxy-4-(o-tolyloxy)benzonitrile

3-Methoxy-4-(o-tolyloxy)benzonitrile

Cat. No.: B10843093
M. Wt: 239.27 g/mol
InChI Key: VDMHQBDHJWOOTF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(o-tolyloxy)benzonitrile is an organic compound with the molecular formula C15H13NO2 It is a derivative of benzonitrile, characterized by the presence of methoxy and o-tolyloxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(o-tolyloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with o-tolyl alcohol in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be explored to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(o-tolyloxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(o-tolyloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(o-tolyloxy)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied for its ability to displace [3H]dihydrotestosterone (DHT) from the androgen receptor, indicating its potential as an androgen receptor antagonist. This interaction can modulate the activity of the receptor and influence cellular processes regulated by androgens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(o-tolyloxy)benzonitrile is unique due to the presence of both methoxy and o-tolyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-methoxy-4-(2-methylphenoxy)benzonitrile

InChI

InChI=1S/C15H13NO2/c1-11-5-3-4-6-13(11)18-14-8-7-12(10-16)9-15(14)17-2/h3-9H,1-2H3

InChI Key

VDMHQBDHJWOOTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)C#N)OC

Origin of Product

United States

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